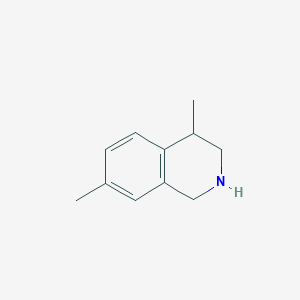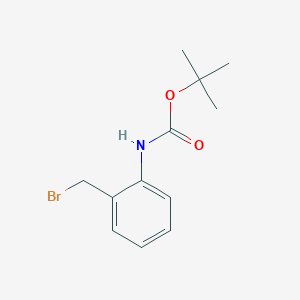
tert-Butyl (2-(bromomethyl)phenyl)carbamate
Übersicht
Beschreibung
“tert-Butyl (2-(bromomethyl)phenyl)carbamate” is a chemical compound with the molecular formula C12H16BrNO2 . It is used in various chemical reactions and has several applications in the field of chemistry .
Molecular Structure Analysis
The molecular structure of “tert-Butyl (2-(bromomethyl)phenyl)carbamate” is represented by the formula C12H16BrNO2 . The InChI key for this compound is RRLOJNBCMQJDHS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl (2-(bromomethyl)phenyl)carbamate” include a molecular weight of 286.16 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Electrophilic Aromatic Substitution
Aqueous free bromine species can react with activated aromatic compounds via electrophilic aromatic substitution to generate products with industrial applications, environmental consequences, and potentially adverse biological effects . This process involves the reaction of the bromine atom in the compound with other substances, leading to a variety of potential applications.
Bromination Rate and Selectivity Studies
The compound can be used in studies investigating the effects of structure on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution . These studies can provide valuable insights into the factors that influence the reactivity of these compounds.
Photochemical Benzylic Bromination
2-Boc-Aminobenzyl bromide can be used in photochemical benzylic bromination processes . This involves the use of light to initiate a chemical reaction, which can be particularly useful in the synthesis of certain types of organic compounds.
Continuous Flow Chemistry
The compound’s reactivity has been revisited in continuous flow, revealing compatibility with electron-rich aromatic substrates . Continuous flow chemistry involves the use of a continuous flow of reactants to carry out chemical reactions, which can offer advantages in terms of efficiency and control over reaction conditions.
Protection of Pharmaceutically Relevant Intermediates
The compound has been used in the development of a p-methoxybenzyl bromide generator for PMB protection, which was successfully demonstrated on a pharmaceutically relevant intermediate . This application is particularly important in the pharmaceutical industry, where protecting groups are often used to prevent certain functional groups from reacting during the synthesis of complex molecules.
Development of Bromine Generators
The compound has been used in the development of bromine generators, which can be used to produce bromine for various applications . These generators can offer a more efficient and controlled way to produce bromine, which is used in a wide range of industrial processes.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
2-Boc-Aminobenzyl bromide, also known as Tert-butyl N-[2-(bromomethyl)phenyl]carbamate or tert-Butyl (2-(bromomethyl)phenyl)carbamate, is a chemical compound used in organic synthesis It’s known that brominated compounds like this one are often used in the formation of carbon-carbon bonds in organic synthesis .
Mode of Action
The mode of action of 2-Boc-Aminobenzyl bromide involves its reactivity as a brominated compound. The bromine atom in the compound is electrophilic and can be displaced by nucleophiles, allowing the formation of new bonds . This makes it a valuable reagent in various organic reactions, including cross-coupling reactions .
Biochemical Pathways
It’s known that brominated compounds like this one are often used in organic synthesis, particularly in the formation of carbon-carbon bonds . This suggests that it could potentially influence a wide range of biochemical pathways depending on the specific context of its use.
Pharmacokinetics
As a brominated compound used in organic synthesis, its bioavailability would likely depend on the specific context of its use and the resulting compound’s properties .
Result of Action
The result of the action of 2-Boc-Aminobenzyl bromide depends on the specific reaction it’s used in. As a brominated compound, it can participate in various types of organic reactions, leading to the formation of new carbon-carbon bonds . The specific molecular and cellular effects would therefore depend on the resulting compound and its biological activity.
Action Environment
The action of 2-Boc-Aminobenzyl bromide can be influenced by various environmental factors. For instance, the efficiency of reactions involving this compound can be affected by factors such as temperature, solvent, and the presence of other reagents . Additionally, the compound should be handled and stored properly to maintain its stability and reactivity .
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(bromomethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13/h4-7H,8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLOJNBCMQJDHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440478 | |
| Record name | tert-Butyl [2-(bromomethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
166329-43-7 | |
| Record name | tert-Butyl [2-(bromomethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloroimidazo[1,2-B]pyridazine-3-carbaldehyde](/img/structure/B111972.png)
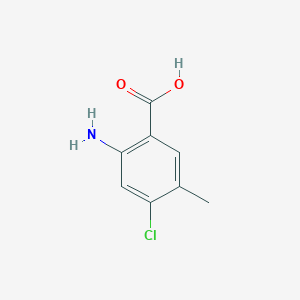
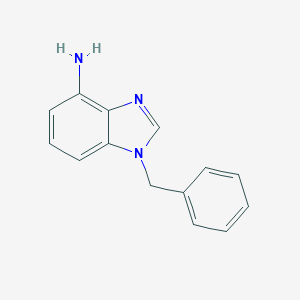
![2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B111984.png)
![tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B111985.png)
![Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B112001.png)
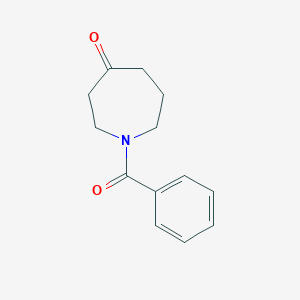
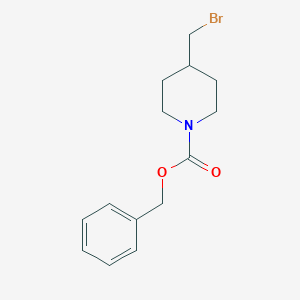

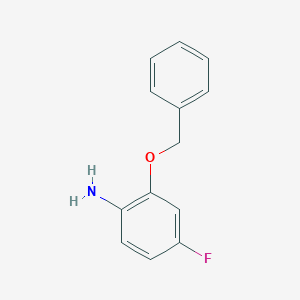

![Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B112010.png)
